molecular formula C15H20ClNO4S B2864029 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone CAS No. 303152-66-1

2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone

Cat. No.: B2864029
CAS No.: 303152-66-1
M. Wt: 345.84
InChI Key: JBVPLLBTQUDUCG-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone is a chemical compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone typically involves multiple steps, starting with the preparation of the chlorobenzyl sulfonyl intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly modify the compound’s behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering various biochemical pathways. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-propanone
  • 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-butanone

Uniqueness

Compared to similar compounds, 2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in research and industrial applications, where precise chemical behavior is required.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-11-7-17(8-12(2)21-11)15(18)10-22(19,20)9-13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVPLLBTQUDUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329017
Record name 2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303152-66-1
Record name 2-[(4-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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